(2E)-3-(1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)prop-2-enamide
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Overview
Description
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(3,5-DIMETHYLPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides This compound features a benzodioxole ring and a dimethylphenyl group, connected by a propenamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(3,5-DIMETHYLPHENYL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Propenamide Linkage: The propenamide linkage can be formed via a condensation reaction between an appropriate aldehyde and an amine.
Coupling of the Benzodioxole and Propenamide: The final step involves coupling the benzodioxole ring with the propenamide linkage under suitable conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(3,5-DIMETHYLPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(3,5-DIMETHYLPHENYL)-2-PROPENAMIDE would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(3,5-DIMETHYLPHENYL)-2-PROPENAMIDE: can be compared to other amides with similar structures, such as:
Uniqueness
The uniqueness of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(3,5-DIMETHYLPHENYL)-2-PROPENAMIDE lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C18H17NO3 |
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Molecular Weight |
295.3 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(3,5-dimethylphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H17NO3/c1-12-7-13(2)9-15(8-12)19-18(20)6-4-14-3-5-16-17(10-14)22-11-21-16/h3-10H,11H2,1-2H3,(H,19,20)/b6-4+ |
InChI Key |
BRUGSKZHGSOVQQ-GQCTYLIASA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)C |
Origin of Product |
United States |
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